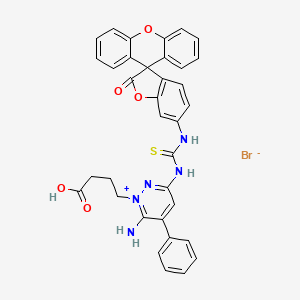

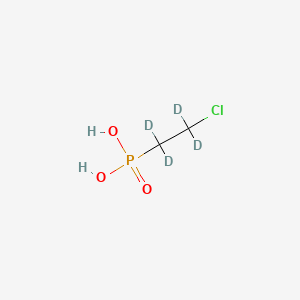

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, also known as AHP, is a chiral, organic compound that has been used in various scientific fields for a variety of purposes. It has been used in the synthesis of other compounds, as an active ingredient in drug formulations, and in research applications. AHP has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Application in Material Science and Biochemistry

This compound, also known as TOAC, is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has been shown to be effective as a β-turn and 310/α-helix inducer in peptides. Additionally, TOAC serves as a relatively rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

Antioxidant Potential and Biomedical Applications

The compound's derivatives have exhibited antioxidant potential and show promise for application in biomedical studies, especially in magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Solid-phase Synthesis of Peptides

TOAC can be effectively incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis in automated apparatus. This capability is significant for peptide-based research and applications (Martin et al., 2001).

Synthesis of Spin-labeled Amides

The compound is used in the synthesis of spin-labeled amides, demonstrating its versatility in chemical synthesis. This synthesis explores the chemical properties and potential applications of the compound in creating novel substances (Wright et al., 2005).

Gamma-aminobutyric Acid (GABA) Agonists and Uptake Inhibitors

Hydroxy- and amino-substituted derivatives of this compound have been synthesized and investigated for their potential as GABA agonists and uptake inhibitors. This research suggests its relevance in the field of neuroscience and pharmacology (Jacobsen et al., 1982).

Enantioselective Oxidations Catalysis

Peptides containing TOAC, combined with other chiral amino acids, have been used to induce enantioselective oxidations. This demonstrates the compound's potential in catalysis and organic synthesis (Formaggio et al., 2002).

Mécanisme D'action

Target of Action

The primary target of this compound is the neuraminidase enzyme found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .

Mode of Action

The compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby hindering viral replication and infectivity .

Biochemical Pathways

The compound’s action affects the viral replication pathway . By inhibiting neuraminidase, it prevents the release of new virus particles from infected cells . This disruption in the viral life cycle helps to control the spread of the virus within the host.

Pharmacokinetics

Similar compounds like oseltamivir are known to be prodrugs, requiring ester hydrolysis for conversion to the active form The active form then exerts its antiviral activity

Result of Action

The result of the compound’s action is a reduction in the spread of the influenza virus within the host . By inhibiting neuraminidase, the compound prevents the release of new virus particles from infected cells, thereby controlling the spread of the virus and potentially reducing the severity of the infection .

Propriétés

IUPAC Name |

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7,15H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNGQKYGMSUIHK-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C(N1O)(C)C)C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675593 |

Source

|

| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

CAS RN |

691364-99-5 |

Source

|

| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)